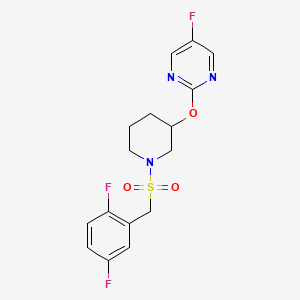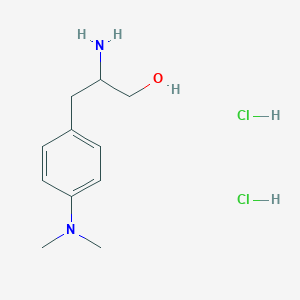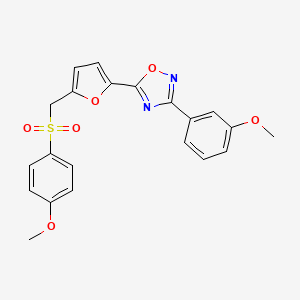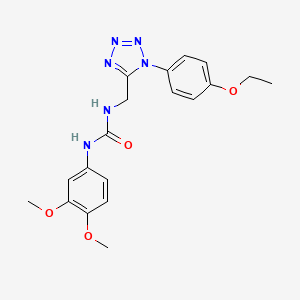![molecular formula C11H10BrN3O2 B2527485 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide CAS No. 1797569-40-4](/img/structure/B2527485.png)
2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide, also known as BFA, is a synthetic compound that has gained attention in scientific research due to its potential as a tool for studying protein trafficking and membrane dynamics. BFA is a potent inhibitor of ADP-ribosylation factor (ARF), a protein involved in membrane trafficking and vesicular transport within cells.
Mécanisme D'action
2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide binds to the active site of ARF and prevents its interaction with guanine nucleotide exchange factors (GEFs), which are required for ARF activation. This leads to the inhibition of ARF-mediated vesicular transport and the disruption of Golgi structure. 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide has also been shown to inhibit the function of other small GTPases, including Rho, Rac, and Cdc42, which are involved in cytoskeletal dynamics and cell migration.
Biochemical and Physiological Effects
2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide treatment leads to the disassembly of the Golgi apparatus and the redistribution of Golgi markers to the endoplasmic reticulum. This effect has been used to study the mechanisms of protein trafficking and membrane dynamics in cells. 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide has also been shown to inhibit the function of other small GTPases, including Rho, Rac, and Cdc42, which are involved in cytoskeletal dynamics and cell migration. 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide has been shown to induce apoptosis in cancer cells, and its potential as an anticancer agent is currently being explored.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide has several advantages as a tool for studying protein trafficking and membrane dynamics. It is a potent and specific inhibitor of ARF, which allows for precise manipulation of ARF-mediated vesicular transport. 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide treatment leads to rapid and reversible disassembly of the Golgi apparatus, which allows for the study of membrane dynamics in real-time. However, 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide has several limitations as well. It is a toxic compound that must be handled with care, and its effects on cells can vary depending on the cell type and experimental conditions. 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide treatment can also lead to off-target effects on other small GTPases, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide. One area of interest is the development of 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide derivatives that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide as a tool for studying the role of ARF and other small GTPases in disease processes, such as cancer and neurodegenerative disorders. 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide has also been used to study the role of membrane trafficking in viral replication, and its potential as an antiviral agent is currently being explored. Overall, 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide is a versatile tool for studying protein trafficking and membrane dynamics, and its potential for use in scientific research is still being explored.
Méthodes De Synthèse
The synthesis of 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide involves several steps, including the reaction of 4-bromoaniline with formic acid to form 4-bromoformanilide, which is then reacted with cyanomethyl acetate to form 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide. The final product is purified through recrystallization and column chromatography. The synthesis of 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide has been used extensively in scientific research as a tool for studying protein trafficking and membrane dynamics. 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide inhibits the function of ARF, which is involved in the formation of COPI-coated vesicles that transport cargo from the Golgi apparatus to the endoplasmic reticulum. 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide treatment leads to the disassembly of the Golgi apparatus and the redistribution of Golgi markers to the endoplasmic reticulum. This effect has been used to study the mechanisms of protein trafficking and membrane dynamics in cells.
Propriétés
IUPAC Name |
4-bromo-N-[2-(cyanomethylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c12-9-3-1-8(2-4-9)11(17)15-7-10(16)14-6-5-13/h1-4H,6-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQFELTWRLGCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)




![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)

![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)
